4-[(Piperidin-1-yl)sulfanyl]morpholine
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Overview
Description
4-[(Piperidin-1-yl)sulfanyl]morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a piperidine derivative in the presence of a sulfur source. One common method involves the use of 1-benzyl-4-piperidone and morpholine, with hydrogen and a platinum or palladium catalyst under mild conditions . This method is noted for its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(Piperidin-1-yl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted piperidine or morpholine derivatives.
Scientific Research Applications
4-[(Piperidin-1-yl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(Piperidin-1-yl)sulfanyl]morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the compound can form strong interactions with metal ions, which may be relevant in its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Piperidinyl)morpholine: Similar structure but lacks the sulfur atom.
4-(Piperidin-4-yl)morpholine: Another structural isomer with different connectivity.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-[(Piperidin-1-yl)sulfanyl]morpholine is unique due to the presence of both piperidine and morpholine rings connected via a sulfur atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
114288-49-2 |
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Molecular Formula |
C9H18N2OS |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
4-piperidin-1-ylsulfanylmorpholine |
InChI |
InChI=1S/C9H18N2OS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H2 |
InChI Key |
RZPNLNQTAWDULI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)SN2CCOCC2 |
Origin of Product |
United States |
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